molecular formula C14H13FN2OS B11349118 2-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

2-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11349118
M. Wt: 276.33 g/mol
InChI Key: UWCXQVUMFMYIOS-UHFFFAOYSA-N
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Description

2-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound with a molecular formula of C14H13FN2OS This compound is characterized by the presence of a benzamide group substituted with a fluorine atom and a tetrahydrobenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification of the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.

Scientific Research Applications

2-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the benzothiazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13FN2OS

Molecular Weight

276.33 g/mol

IUPAC Name

2-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C14H13FN2OS/c15-10-6-2-1-5-9(10)13(18)17-14-16-11-7-3-4-8-12(11)19-14/h1-2,5-6H,3-4,7-8H2,(H,16,17,18)

InChI Key

UWCXQVUMFMYIOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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